DL-3-Methoxycarbonylphenylglycine

Medicinal Chemistry Peptidomimetic Synthesis Regioselectivity

This racemic 3-methoxycarbonyl phenylglycine building block provides defined steric and electronic effects for unambiguous SAR in protease inhibitor design. Its distinct regiochemistry (3-position) vs. common 2- or 4-isomers ensures synthetic fidelity. Moderate hydrophilicity (LogP -1.2) supports oral formulation screening. Enquire for bulk quantities.

Molecular Formula C10H11NO4
Molecular Weight 209.20 g/mol
Cat. No. B12444207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-3-Methoxycarbonylphenylglycine
Molecular FormulaC10H11NO4
Molecular Weight209.20 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC(=C1)C(C(=O)O)N
InChIInChI=1S/C10H11NO4/c1-15-10(14)7-4-2-3-6(5-7)8(11)9(12)13/h2-5,8H,11H2,1H3,(H,12,13)
InChIKeyAXXJFLXGCCBCDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-3-Methoxycarbonylphenylglycine: Structural and Stereochemical Purity Profile for Research Procurement


DL-3-Methoxycarbonylphenylglycine (CAS 1214154-05-8, MF C10H11NO4, MW 209.20 g/mol) is a non-proteinogenic α-amino acid derivative belonging to the substituted phenylglycine class [1]. It features a methoxycarbonyl group (-COOCH3) at the 3-position of the phenyl ring, distinguishing it from other regioisomers. As a racemic mixture (DL-form), it serves as a versatile chiral building block in medicinal chemistry for synthesizing peptidomimetics and enzyme inhibitors, where the 3-substitution pattern directs specific steric and electronic outcomes in downstream coupling reactions [2]. Its computed LogP of -1.2 indicates moderate hydrophilicity, influencing solubility and handling properties compared to more lipophilic analogs [1].

Why DL-3-Methoxycarbonylphenylglycine Cannot Be Replaced by a Generic Phenylglycine Derivative


Substitution with a generic phenylglycine derivative (e.g., the 2-isomer or N-protected variants) is not chemically equivalent due to the specific regiochemistry of the methoxycarbonyl group. This substituent's position on the phenyl ring dictates the compound's electronic distribution, steric hindrance, and hydrogen-bonding capacity, which critically influence reaction kinetics and chiral induction in asymmetric syntheses . For instance, the 3-substitution pattern provides a distinct steric environment compared to the 2- or 4-substituted analogs, directly affecting the conformation of the final peptidomimetic and its biological target engagement, making simple interchange a risk to both synthetic efficiency and product fidelity.

Quantitative Differentiation Guide for DL-3-Methoxycarbonylphenylglycine vs. Closest Analogs


Regiochemical Purity Drives Synthetic Yield: 3-Isomer vs. 2-Isomer

A key differentiator for procurement is the regiochemical purity. Commercial suppliers provide DL-3-Methoxycarbonylphenylglycine at a purity of ≥95% (HPLC), with the positional isomer DL-2-methoxycarbonylphenylglycine being a common contaminant if not controlled . The 2-isomer can be directly compared: sourcing the target 3-isomer with <95% purity (i.e., containing >5% of the 2-isomer) can directly lower the atom economy of the subsequent amide coupling step, translating to a calculable synthetic yield loss.

Medicinal Chemistry Peptidomimetic Synthesis Regioselectivity

Hydrophilicity-LogP Comparison Guides Solubility-Driven Formulation Choices

The computed partition coefficient (XLogP3) for DL-3-Methoxycarbonylphenylglycine is -1.2 [1]. This can be compared to the known LogP of phenylglycine itself (LogP ≈ -1.4) and the more lipophilic N-(Methoxycarbonyl)-L-phenylglycine (C10H11NO4, identical MF but different connectivity). While direct experimental LogP data are unavailable, the in silico value provides a class-level inference that the 3-substituted free amino acid has distinct aqueous solubility and hydrogen-bonding profiles compared to N-acylated analogs, relevant for buffer compatibility in biologic assays.

Pre-formulation Drug Discovery Solubility

Topological Polar Surface Area (TPSA) Influences Passive Permeability in Peptidomimetics

The TPSA of DL-3-Methoxycarbonylphenylglycine is 89.6 Ų [1]. This is a critical design parameter for CNS drug discovery, where a TPSA < 90 Ų is often correlated with BBB permeability. In contrast, the 4-carboxy analog, (S)-4-Carboxyphenylglycine, has a TPSA of 100.6 Ų, placing it above the typical BBB-penetrant threshold [2]. This quantitative descriptor predicts that incorporating the 3-methoxycarbonyl building block retains a more favorable passive permeation profile than using a free 4-carboxylic acid building block in exploratory medicinal chemistry.

ADME Peptide Drug Design Cell Permeability

Verified Application Scenarios for DL-3-Methoxycarbonylphenylglycine in Chemical Biology and Synthesis


Synthesis of 3-Substituted Peptidomimetic Libraries for Protease Inhibition

The defined 3-methoxycarbonyl substitution pattern makes this compound a strategic choice for constructing focused libraries of peptidomimetic protease inhibitors. The 3-position's steric and electronic influence can be exploited to probe S1' pocket interactions, where the regioisomeric purity (≥95%) minimizes interference from the 2-isomer (Section 3, Evidence 1). This is critical when the goal is to establish unambiguous structure-activity relationships (SAR) [1].

Chiral Intermediate for Asymmetric Co-crystal and Chiral Stationary Phase Development

As a racemic DL-amino acid with a well-defined hydrogen-bonding geometry (TPSA 89.6 Ų, Section 3, Evidence 3), this compound is suitable for developing novel chiral stationary phases (CSPs) or co-crystals. The (R) and (S) enantiomers can be resolved and used to study chiral recognition mechanisms, with the 3-methoxycarbonyl group providing a distinct electronic handle versus the 4-substituted analogs used in existing CSPs [1].

Pre-formulation Solubility Screening for Oral Peptide Mimetics

The moderate hydrophilicity (XLogP3 -1.2, Section 3, Evidence 2) positions this compound as a preferred building block over more lipophilic N-acyl phenylglycine derivatives for early-stage solubility screening. Its profile predicts better aqueous compatibility for in vivo oral dosing formulations, reducing the need for complex excipients early in lead optimization [2].

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